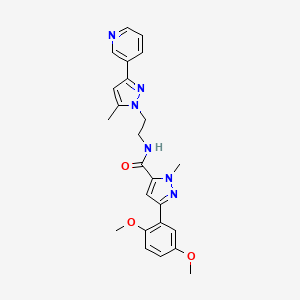
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule featuring a pyrazole core, which is a five-membered heterocyclic compound containing two nitrogen atoms. The molecule includes various functional groups such as carboxamide, methyl, and methoxy groups, as well as a pyridine ring. This structure suggests potential biological activity, given the presence of these pharmacophoric elements.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with amines is a documented approach . Similarly, the synthesis of pyrazole-5-carboxamide chalcone hybrids has been reported, which involves the characterization of the compounds using NMR, Mass, and IR spectral studies . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography . The dihedral angles between rings, as well as the presence of hydrogen bond interactions, can be determined to understand the three-dimensional conformation of the molecule . These structural features are crucial for the interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation with activated carbonyl groups to form N-fused heterocycles . The reactivity of the pyrazole ring can lead to the formation of different products depending on the reaction conditions, such as the presence of a base or the reaction time . These reactions are important for the functionalization of the pyrazole core and the introduction of additional substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be influenced by their molecular structure. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The solvent effects on structural parameters and non-linear optical properties can also be studied to predict the behavior of the compound in different environments .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The scientific exploration of pyrazole derivatives, including structures similar to 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide, has led to the synthesis of a wide range of compounds with potential biological and medicinal applications. For example, the synthesis of novel pyrazolopyrimidines derivatives demonstrates a methodological approach to creating compounds with anticancer and anti-5-lipoxygenase agents properties, highlighting the chemical versatility and potential therapeutic uses of such structures (Rahmouni et al., 2016). Additionally, the crystal structure and Hirshfeld surface analysis of certain pyrazole derivatives provide insights into their molecular configurations, which is crucial for understanding their interactions and functions in biological systems (Prabhuswamy et al., 2016).
Anticancer and Antimicrobial Potential
The exploration of pyrazole derivatives extends into their biological applications, particularly in the context of anticancer and antimicrobial activities. Studies have shown that certain novel pyrazole compounds exhibit higher anticancer activity than standard drugs, suggesting their potential as therapeutic agents in cancer treatment. These compounds have been evaluated for their in vitro antimicrobial and anticancer activity, indicating their broad-spectrum potential in combating various diseases (Hafez et al., 2016).
Molecular Interactions and Mechanisms
Understanding the molecular interactions and mechanisms of action of pyrazole derivatives is essential for their development into effective therapeutic agents. Research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor reveals the compound's potent and selective antagonism, offering insights into its potential applications in treating conditions associated with the CB1 receptor (Shim et al., 2002).
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-16-12-20(17-6-5-9-25-15-17)28-30(16)11-10-26-24(31)22-14-21(27-29(22)2)19-13-18(32-3)7-8-23(19)33-4/h5-9,12-15H,10-11H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTZCSUXUPWEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

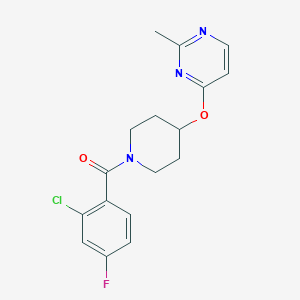
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)
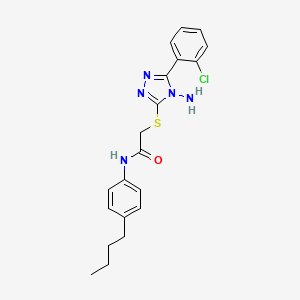
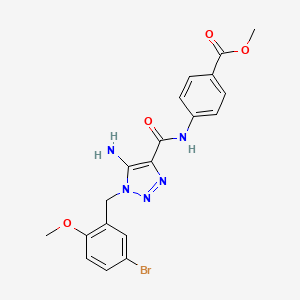
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)
![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)
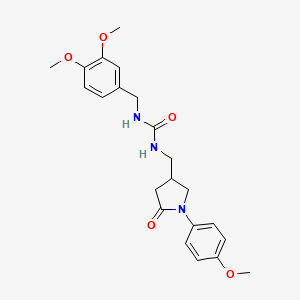
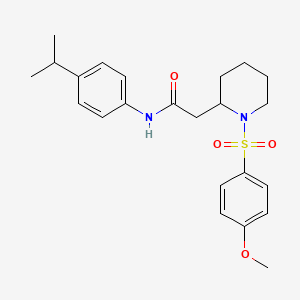
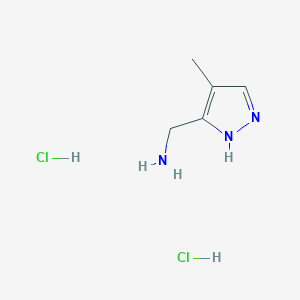
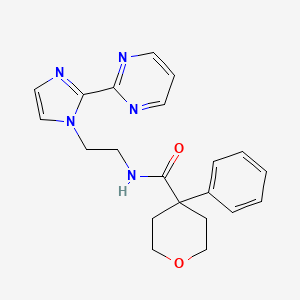
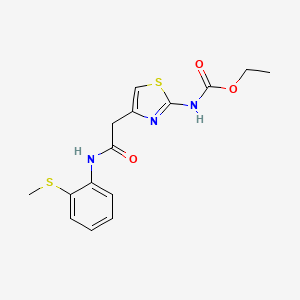
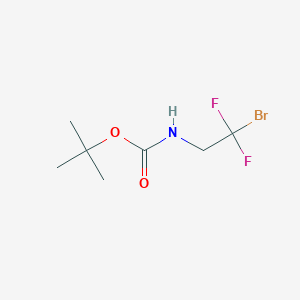
![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)